

The Interaction of TMPyP4 Tosylate with Quadruplex DNA: A Technical Guide

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Compound of Interest

Compound Name: *TMPyP4 tosylate*

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Introduction

The G-quadruplex, a non-canonical secondary structure of nucleic acids, has emerged as a significant target in drug discovery, particularly in the context of anticancer and antiviral therapies. These four-stranded structures, formed in guanine-rich sequences, are implicated in crucial cellular processes such as telomere maintenance, gene regulation, and DNA replication. The cationic porphyrin, 5,10,15,20-tetra(N-methyl-4-pyridyl)porphine, commonly known as TMPyP4, has been extensively studied for its ability to bind and stabilize G-quadruplex DNA. Its tosylate salt form is frequently utilized in these investigations. This technical guide provides an in-depth overview of the binding affinity of **TMPyP4 tosylate** to quadruplex DNA, detailing quantitative binding data, experimental methodologies, and the molecular consequences of this interaction.

Quantitative Binding Affinity of TMPyP4 to G-Quadruplex DNA

The binding of TMPyP4 to G-quadruplex DNA is a complex process influenced by the specific G-quadruplex topology (e.g., parallel, antiparallel, hybrid), the ionic conditions of the buffer, and the presence of flanking sequences. Multiple biophysical techniques have been employed to quantify this interaction, revealing a high affinity of TMPyP4 for various G-quadruplex

structures. The binding is often characterized by multiple binding events with distinct affinities, suggesting different modes of interaction.

G-Quadruplex Sequence /Source	Topology	Method	Binding Constant (Ka, M ⁻¹)	Dissociation Constant (Kd, M)	Stoichiometry (TMPyP4: Quadruplex)	Reference
Human Telomeric (AG3(T2A G3)3)	Antiparallel /Parallel Hybrid	Absorption Titration	Ka1 = 4.42 x 10 ⁸ , Ka2 = 1.07 x 10 ⁶	-	2:1	[1]
Human Telomeric (AG3(T2A G3)3)	Parallel (in 40% PEG)	Absorption Titration	Ka1 = 2.26 x 10 ⁸ , Ka2 = 8.67 x 10 ⁵	-	2:1	[1]
Bcl-2 Promoter Mutant (3:7:1 loop)	Mixed Parallel/Antiparallel	Isothermal Titration Calorimetry (ITC)	Ka1 ≈ 1 x 10 ⁷ , Ka2 ≈ 1 x 10 ⁵	-	4:1 (2 high affinity, 2 low affinity)	[2]
c-MYC Promoter	Parallel	-	-	Kd ≈ 200 nM	-	[3]
Telomeric G-quadruplex -Duplex Hybrid	-	Molecular Dynamics (MM-GBSA)	Binding Energy: -96.2 ± 6.8 kcal/mol (interface binding)	-	-	[4]

Note: The binding affinities can vary significantly depending on the experimental conditions (e.g., salt concentration, pH, temperature). The data presented here is for comparative purposes.

Experimental Protocols for Determining Binding Affinity

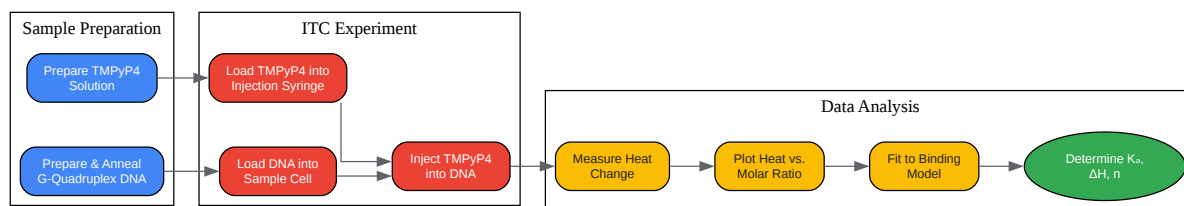
A variety of sophisticated biophysical techniques are utilized to characterize the interaction between TMPyP4 and G-quadruplex DNA. Each method provides unique insights into the binding affinity, stoichiometry, and mode of interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (TMPyP4) to a macromolecule (G-quadruplex DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).

Detailed Methodology:

- **Sample Preparation:** A solution of the G-quadruplex forming oligonucleotide is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) and annealed by heating to 95°C followed by slow cooling to room temperature to ensure proper folding. The concentration of the DNA is determined by UV absorbance at 260 nm. A solution of **TMPyP4 tosylate** is prepared in the same buffer.
- **ITC Experiment:** The G-quadruplex DNA solution is placed in the sample cell of the calorimeter, and the TMPyP4 solution is loaded into the injection syringe.
- **Titration:** A series of small injections of the TMPyP4 solution are made into the DNA solution while the heat released or absorbed is measured.
- **Data Analysis:** The integrated heat data is plotted against the molar ratio of TMPyP4 to DNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a multiple-independent-site model) to determine the thermodynamic parameters.^[2]



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Caption: Isothermal Titration Calorimetry (ITC) Workflow.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a widely used method to monitor the binding of TMPyP4 to G-quadruplex DNA. The interaction leads to characteristic changes in the Soret band of the porphyrin (around 420-440 nm), typically a bathochromic shift (red shift) and significant hypochromicity.

Detailed Methodology:

- **Sample Preparation:** A solution of TMPyP4 of known concentration is prepared in the desired buffer. A stock solution of the folded G-quadruplex DNA is also prepared in the same buffer.
- **Titration:** Aliquots of the G-quadruplex DNA solution are incrementally added to the TMPyP4 solution in a cuvette.
- **Spectral Measurement:** After each addition and equilibration, the UV-Vis spectrum is recorded.
- **Data Analysis:** The changes in absorbance at the Soret band maximum are plotted against the concentration of the DNA. The binding constant can be determined by fitting the data to a binding equation. A Job plot analysis, where the mole fraction of TMPyP4 is varied while keeping the total concentration constant, can be used to determine the binding stoichiometry.

[2]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding. G-quadruplexes have characteristic CD spectra that depend on their topology. The binding of TMPyP4 can induce changes in the CD spectrum, providing information about alterations in the G-quadruplex structure and the mode of interaction.

Detailed Methodology:

- **Sample Preparation:** A solution of the folded G-quadruplex DNA is prepared in a suitable buffer.
- **Titration:** A concentrated solution of TMPyP4 is titrated into the DNA solution.
- **Spectral Measurement:** CD spectra are recorded over a relevant wavelength range (typically 220-320 nm) after each addition of TMPyP4.
- **Data Analysis:** Changes in the CD signal at characteristic wavelengths are monitored. For example, an increase in the peak at 263 nm is indicative of a parallel G-quadruplex structure. [5] The interaction can also be studied by monitoring the melting temperature (T_m) of the G-quadruplex in the absence and presence of TMPyP4. An increase in T_m indicates stabilization of the structure by the ligand. [6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a sensitive technique that allows for the direct observation of non-covalent complexes between TMPyP4 and G-quadruplex DNA in the gas phase. It can be used to determine the stoichiometry of the complex and to compare the relative binding affinities of different ligands or different G-quadruplex structures.

Detailed Methodology:

- **Sample Preparation:** Solutions of the G-quadruplex DNA and TMPyP4 are prepared in a volatile buffer, such as ammonium acetate, to facilitate ionization.
- **ESI-MS Analysis:** The mixed solution is infused into the mass spectrometer. The gentle nature of the electrospray ionization process preserves the non-covalent complexes.

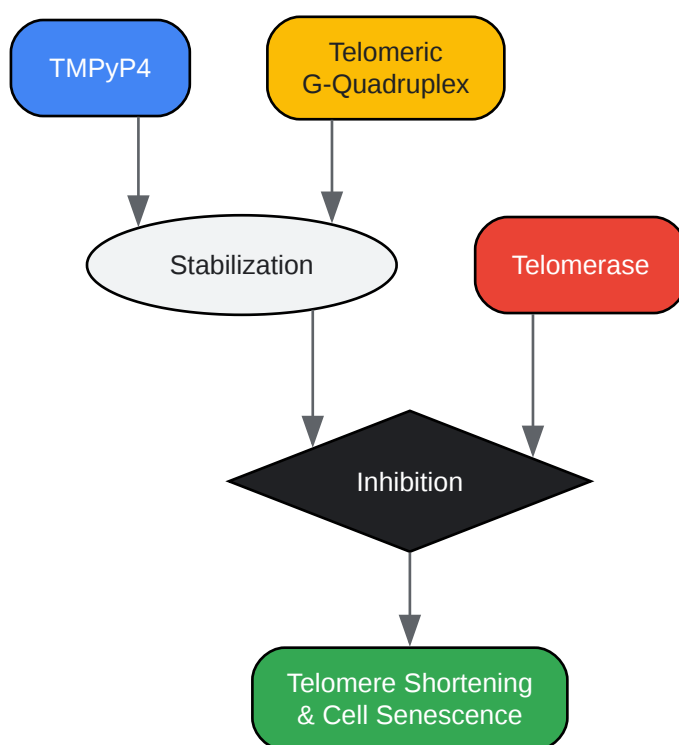
- **Data Analysis:** The mass-to-charge ratios of the detected ions are analyzed to identify the free G-quadruplex, free TMPyP4, and the various TMPyP4-quadruplex complexes. The relative intensities of the peaks corresponding to the bound and unbound species can be used to estimate the relative binding affinity.[7]

Molecular Consequences and Signaling Pathways

The binding of TMPyP4 to G-quadruplexes has significant biological implications, primarily through the stabilization of these structures, which can interfere with key cellular processes.

Telomerase Inhibition

Telomeres, the protective caps at the ends of chromosomes, contain G-rich sequences that can form G-quadruplexes. The enzyme telomerase is responsible for maintaining telomere length, and its activity is crucial for the immortalization of cancer cells. TMPyP4 can bind to and stabilize the G-quadruplex structures in telomeres, which in turn inhibits the activity of telomerase. This mechanism is a promising avenue for anticancer drug development.[8]

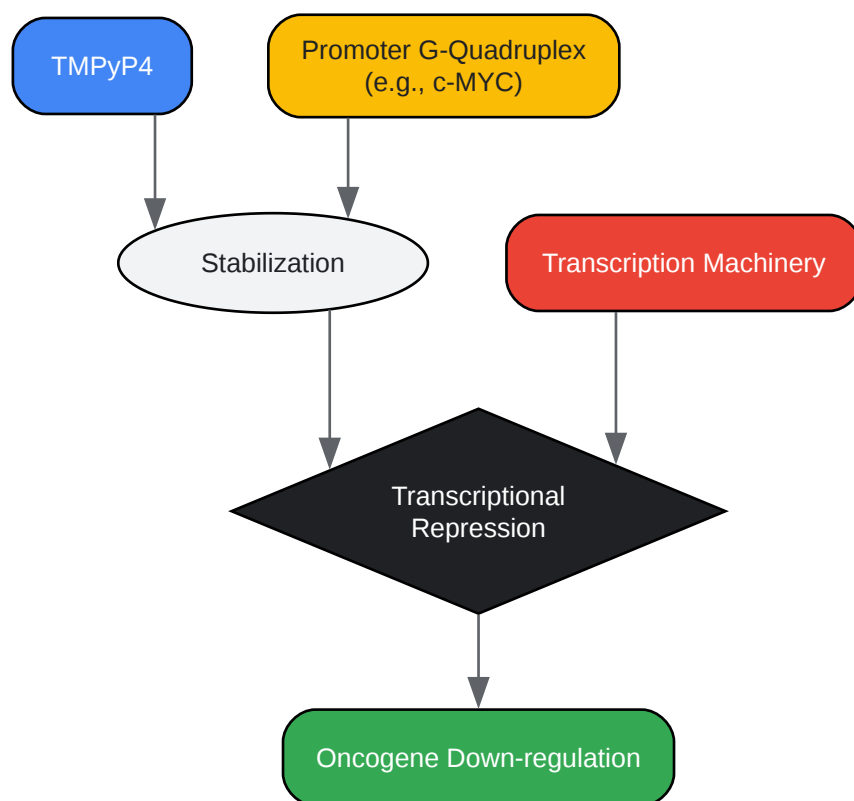


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Caption: TMPyP4-mediated telomerase inhibition pathway.

Regulation of Gene Expression

G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, such as c-MYC. The formation of a G-quadruplex in a promoter can act as a transcriptional repressor. By binding to and stabilizing these promoter G-quadruplexes, TMPyP4 can down-regulate the expression of the corresponding oncogene, leading to an anti-proliferative effect in cancer cells.[9][10]



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Caption: Regulation of gene expression by TMPyP4.

Conclusion

TMPyP4 tosylate is a high-affinity G-quadruplex binding ligand with complex binding modes that are dependent on the specific quadruplex structure and experimental conditions. A variety of robust biophysical methods are available to precisely quantify its binding affinity and elucidate the thermodynamic and structural aspects of the interaction. The stabilization of G-quadruplexes in telomeres and gene promoter regions by TMPyP4 provides a powerful mechanism for inhibiting telomerase and down-regulating oncogene expression, highlighting its

therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field of drug development aimed at targeting G-quadruplex DNA. Further research into the selectivity of TMPyP4 for different G-quadruplex topologies and its in vivo efficacy will be crucial for its translation into clinical applications.

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